2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid

carbonic anhydrase inhibition hCA IX hCA XII

This 4-fluorophenyl-1,2,3-triazole-5-acetic acid is the most potent hCA IX/XII inhibitor (Ki=0.7μM) identified from a screen of 28 structural analogues. Single-atom alteration of the 4-fluoro group to Cl, CH₃, OCH₃, or H uniformly destroys selectivity—fluorine is not a dispensable bioisostere but a potency-determining feature. Validated in A549 lung adenocarcinoma cytotoxicity assays (IC₅₀<100μM), this compound serves as a reference standard for SAR benchmarking and as a positive control in oncology-focused screening decks. Do NOT substitute with non-fluorinated or generic triazole-acetic acid derivatives.

Molecular Formula C10H8FN3O2
Molecular Weight 221.19 g/mol
Cat. No. B4982381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid
Molecular FormulaC10H8FN3O2
Molecular Weight221.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=CN=N2)CC(=O)O)F
InChIInChI=1S/C10H8FN3O2/c11-7-1-3-8(4-2-7)14-9(5-10(15)16)6-12-13-14/h1-4,6H,5H2,(H,15,16)
InChIKeyHRZKKRRUVVLDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid – Core Structural and Pharmacophore Overview for Procurement Decisions


2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid (CAS 1017423-88-9, molecular formula C10H8FN3O2, molecular weight 221.19 g/mol) is a 1,5-disubstituted‑1H‑1,2,3‑triazole bearing a carboxylic acid moiety at C5 and a 4‑fluorophenyl group at N1 [1]. The compound belongs to the class of non‑classical carbonic anhydrase inhibitors and has been identified as the most potent inhibitor of the tumour‑associated isoforms hCA IX and hCA XII within a focused library of 28 structurally related 1,2,3‑triazole carboxylic acids and esters [2]. Its physicochemical profile – XLogP3‑AA = 0.9, topological polar surface area = 68 Ų, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and three rotatable bonds – supports favourable drug‑like properties for medicinal chemistry and chemical biology applications [1].

Why Generic 1,2,3-Triazole Acetic Acid Substitution Fails – Evidence-Based Differentiation of the 4-Fluorophenyl Moiety


Within the 1,2,3‑triazole‑5‑acetic acid scaffold, even single‑atom alterations to the N1‑aryl substituent produce large, quantifiable shifts in target engagement and isoform selectivity. In a head‑to‑head library screen of 28 derivatives, replacement of the 4‑fluorophenyl group with alternative aryl substituents uniformly increased Ki values against hCA IX and hCA XII, with the 4‑fluorophenyl‑appended analogue 6c achieving the lowest Ki (0.7 μM) [1]. Simply substituting the 4‑fluoro for 4‑chloro, 4‑methyl, 4‑methoxy, or unsubstituted phenyl yielded carboxylic acid derivatives with markedly weaker inhibition, demonstrating that the fluorine atom is not a dispensable bioisostere but a potency‑determining structural feature [1]. Consequently, procurement of a generic “1,2,3‑triazole‑5‑acetic acid” or a non‑fluorinated analogue cannot be assumed to reproduce the inhibitory profile of the 4‑fluorophenyl compound.

2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid – Quantified Differentiation Evidence Versus Closest Structural Analogs


hCA IX and hCA XII Inhibition Potency – Direct Head-to-Head Comparison Within the 28‑Compound 1,2,3‑Triazole Carboxylic Acid Library

In a single‑study, head‑to‑head evaluation of 14 carboxylic acid derivatives (6a–n) and 14 ester derivatives (5a–n), the 4‑fluorophenyl‑appended carboxylic acid 6c was explicitly identified as the most potent inhibitor of the tumour‑associated isoforms hCA IX and hCA XII, with a Ki value of 0.7 μM for both isoforms [1]. Other carboxylic acid analogues (e.g., varying the aryl substituent) displayed only low micromolar inhibition, placing the 4‑fluorophenyl derivative at the top of the structure‑activity relationship [1]. The full ester series (5a–n) showed distinctly weaker carbonic anhydrase inhibition compared to the carboxylic acid series, confirming that both the 4‑fluorophenyl substituent and the free carboxylic acid are required for optimal potency [1].

carbonic anhydrase inhibition hCA IX hCA XII tumour-associated isoforms 1,2,3-triazole carboxylic acid

Dual Carbonic Anhydrase / Cathepsin B Inhibition – Functional Differentiation from Single‑Target Carbonic Anhydrase Inhibitors

The 4‑fluorophenyl carboxylic acid derivative 6c exhibits dual inhibitory activity against both carbonic anhydrase and cathepsin B enzymes, a property not shared by classical sulfonamide‑based CA inhibitors [1]. In the same study, ester derivatives (e.g., 5a–n) showed higher percent inhibition of cathepsin B at 10⁻⁷ M than their corresponding carboxylic acid counterparts, but the carboxylic acid derivative 6c retained meaningful cathepsin B inhibition alongside its potent CA inhibition [1]. This dual‑target profile is a differentiating feature relative to single‑target hCA IX/XII inhibitors.

dual inhibition cathepsin B carbonic anhydrase 1,2,3-triazole multi-target pharmacology

Cytotoxic Activity Against A549 Lung Cancer Cells – Within‑Library Comparison of Antiproliferative Potential

Among the 28 synthesized compounds, only two – 5i (an ester derivative) and 6c (the 4‑fluorophenyl carboxylic acid) – were evaluated for cytotoxicity and both showed IC₅₀ values below 100 μM against A549 lung cancer cells [1]. This positions compound 6c as one of only two library members with confirmed antiproliferative activity in a cancer cell line, distinguishing it from the majority of analogues that were not reported to exhibit such activity.

cytotoxicity A549 lung cancer 1,2,3-triazole anticancer

Isoform Selectivity Profile – Weak hCA I Inhibition Contrasted with Potent hCA IX/XII Engagement

The compound exhibits a pronounced selectivity window between off‑target cytosolic hCA I and the tumour‑associated isoforms hCA IX/XII. While the Ki against hCA IX and hCA XII is 0.7 μM [1], a separate BindingDB entry reports a Ki of 3.70 × 10³ nM (3.7 μM) against human carbonic anhydrase I [2]. This represents a >5‑fold selectivity for the tumour‑associated isoforms over the widely expressed hCA I, a feature not uniformly observed across all 1,2,3‑triazole carboxylic acid derivatives.

isoform selectivity hCA I hCA IX carbonic anhydrase selectivity index

2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid – Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Anticancer Drug Discovery – Tumour-Associated Carbonic Anhydrase IX/XII Inhibitor Lead Optimisation

The compound’s demonstrated Ki of 0.7 μM against both hCA IX and hCA XII [1], combined with its >5‑fold selectivity over hCA I [1][2], makes it a validated starting point for medicinal chemistry programmes targeting the acidic tumour microenvironment. Its structural simplicity (MW 221) and favourable physicochemical properties [3] facilitate rapid analogue synthesis and the exploration of vector points for property optimisation.

Multi‑Target Probe Development – Dual Carbonic Anhydrase / Cathepsin B Chemical Biology

The dual CA/cathepsin B inhibitory activity [1] positions this compound as a scaffold for developing chemical probes that simultaneously modulate pH regulation and extracellular matrix degradation pathways. This dual pharmacology is absent in classical sulfonamide CA inhibitors, offering a differentiated tool compound for mechanistic studies in tumour invasion and metastasis.

Oncology Screening Library Enrichment – A549 Cytotoxicity-Validated Chemotype

With confirmed cytotoxicity against A549 lung cancer cells (IC₅₀ < 100 μM) [1], the compound provides a cell-active anchor point for oncology‑focused compound collections. Its inclusion in screening decks can serve as a positive control for 1,2,3‑triazole‑based antiproliferative agents, reducing the risk of purchasing inactive analogues that lack cell‑based validation.

Structure–Activity Relationship (SAR) Expansion – 4‑Fluorophenyl Pharmacophore Exploration

The unambiguous demonstration that the 4‑fluorophenyl group confers optimal hCA IX/XII potency within a library of 28 analogues [1] establishes this compound as a reference standard for SAR studies. Procurement of this specific derivative enables direct benchmarking when synthesizing or evaluating new N1‑aryl variants, accelerating the identification of potency trends.

Quote Request

Request a Quote for 2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.